N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a sulfonyl group, and a carboxamide group
Preparation Methods
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using sulfonyl chlorides in the presence of a base.
Attachment of the Carboxamide Group: The final step involves the amidation reaction, where the sulfonylated tetrahydroisoquinoline reacts with an amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(2,4-DIMETHYLPHENYL)-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(2,4-DIMETHYLPHENYL)-2-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and may have similar biological activities.
Sulfonylated Compounds: Compounds with sulfonyl groups often exhibit similar chemical reactivity and can be used in similar applications.
Carboxamide Derivatives: These compounds share the carboxamide functional group and may have similar pharmacological properties.
Properties
Molecular Formula |
C25H26N2O3S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26N2O3S/c1-17-8-11-22(12-9-17)31(29,30)27-16-21-7-5-4-6-20(21)15-24(27)25(28)26-23-13-10-18(2)14-19(23)3/h4-14,24H,15-16H2,1-3H3,(H,26,28) |
InChI Key |
TWGSIYSTRXVMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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